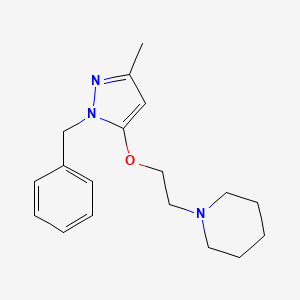
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with benzyl, methyl, and piperidinoethoxy groups, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cyclization reactions. For Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-, one common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction can be catalyzed by various agents, including acids and bases, under mild conditions . Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis and green chemistry approaches. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, 1,3-dicarbonyl compounds, bromine, and sodium borohydride. Reaction conditions vary but often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while substitution reactions can produce variously substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
1,3,5-Trisubstituted pyrazoles: These compounds exhibit diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of the piperidinoethoxy group, in particular, may enhance its solubility and bioavailability compared to other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
73972-66-4 |
|---|---|
Molekularformel |
C18H25N3O |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C18H25N3O/c1-16-14-18(22-13-12-20-10-6-3-7-11-20)21(19-16)15-17-8-4-2-5-9-17/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3 |
InChI-Schlüssel |
HTCHRHYDMRFZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)OCCN2CCCCC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


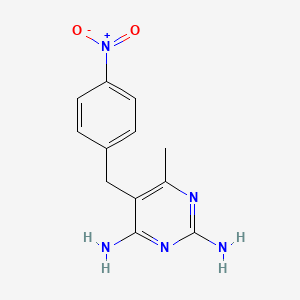
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)

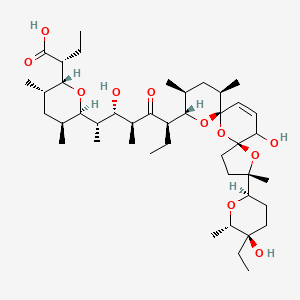
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)

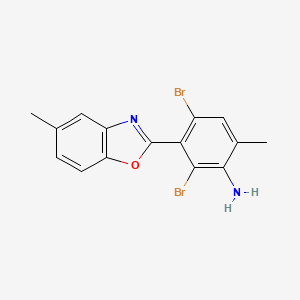


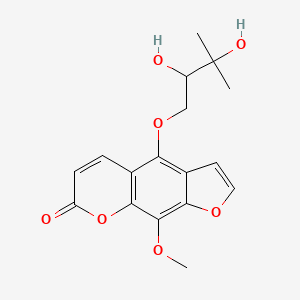

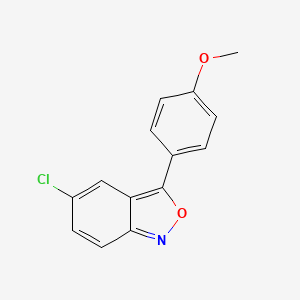
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
